molecular formula C17H17FO B1327707 3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898753-42-9

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327707
M. Wt: 256.31 g/mol
InChI Key: AVTLGVICEZLSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed.


Scientific Research Applications

Tritium-Labelled Proteins and Nucleic Acids Detection

A method for detecting 3H in polyacrylamide gels involves scintillation autography (fluorography) using X-ray film. This technique, while not directly involving 3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone, uses a related chemical, 2,5-diphenyloxazole, to detect tritium emissions in proteins and nucleic acids (Bonner & Laskey, 1974).

Electroactive Polymer Synthesis

3,5-Dimethylthiophenol, related to the chemical , is used in the electro-oxidative polymerization process to produce poly(2,6-dimethylphenylene sulphide). This polymer has semi-conductivity and electrochemical response, signifying its potential in electrical applications (Yamamoto et al., 1992).

Copolymer Fabrication for Electrical Insulation

Copolymers containing phthalide groups and 1,3,4-oxadiazole rings, related to the discussed chemical, have been synthesized. These copolymers form flexible films and exhibit high thermal stability and electrical insulating properties (Hamciuc et al., 2008).

Fluorination Studies

Research on the fluorination of alkyl substituted phenols, including compounds like 3,4-dimethylphenol, offers insights into the reactivity and potential applications of similar compounds in chemical syntheses (Jereb et al., 2004).

Luminescence Sensing Applications

Fluorescein-based fluorescence probes have been developed for various biological applications. While not directly involving the specified compound, these studies highlight the potential of similar compounds in sensing and detection technologies (Tanaka et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity and potential hazards. It includes determining safe handling and storage procedures.


Future Directions

This could involve potential applications of the compound, such as its use in medicine or industry. It could also involve further studies to better understand the compound’s properties or to improve its synthesis.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.


properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTLGVICEZLSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644735
Record name 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898753-42-9
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.